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2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Documentation Hub

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  • Product: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene
  • CAS: 154455-59-1

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

using 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene as a Michael acceptor

Application Note: Strategic Utilization of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene in Asymmetric Synthesis and Heterocyclic Construction Executive Summary This guide details the application of 2-Chloro-1-methoxy-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene in Asymmetric Synthesis and Heterocyclic Construction

Executive Summary

This guide details the application of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (also referred to as 3-chloro-4-methoxy-


-nitrostyrene) as a high-value Michael acceptor. Unlike simple nitrostyrenes, this derivative features a "push-pull" electronic architecture: the electron-donating methoxy group (para to the vinyl chain) competes with the electron-withdrawing nitro group, while the ortho-chlorine atom provides steric modulation and inductive withdrawal. This unique electronic profile makes it an ideal substrate for asymmetric organocatalytic conjugate additions  and indole synthesis  via reductive cyclization.

Mechanistic Principles & Reactivity Profile

The "Push-Pull" Electronic System

The reactivity of this Michael acceptor is defined by the interplay between the substituents and the nitroalkene core:

  • 
    -Carbon Electrophilicity:  The nitro group (
    
    
    
    ) strongly lowers the LUMO energy of the alkene, making the
    
    
    -carbon highly susceptible to nucleophilic attack.
  • Modulation by Substituents:

    • 4-Methoxy (

      
      ):  Acts as a resonance donor (+R), slightly reducing the electrophilicity compared to unsubstituted nitrostyrene. This attenuates non-specific background reactivity, enhancing enantioselectivity in catalytic protocols.
      
    • 3-Chloro (

      
      ):  Provides inductive withdrawal (-I), partially restoring electrophilicity lost to the methoxy group, and introduces steric bulk that directs facial selectivity during nucleophilic attack.
      
Pathway Visualization

The following diagram illustrates the Michael addition mechanism and subsequent transformations (Nef reaction or Reductive Cyclization).

MichaelMechanism Substrate 2-Chloro-1-methoxy- 4-(2-nitroethenyl)benzene TS Transition State (Nitro-Stabilized Anion) Substrate->TS + Nu- (k1) Nu Nucleophile (Nu-) Nu->TS Adduct Michael Adduct (Nitroalkane) TS->Adduct Protonation (H+) Indole Indole Derivative (via Reductive Cyclization) Adduct->Indole Pd Cat. / CO Surrogate

Caption: Reaction coordinate from substrate to Michael adduct and subsequent indole transformation.

Application Protocols

Protocol A: Asymmetric Organocatalytic Michael Addition

Objective: Enantioselective addition of aldehydes to the substrate to generate chiral


-nitroaldehydes (precursors to GABA analogs).

Reagents:

  • Substrate: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (1.0 equiv)

  • Donor: Isobutyraldehyde (2.0 equiv)

  • Catalyst: Diphenylprolinol silyl ether or Thiourea-based organocatalyst (10-20 mol%)

  • Solvent: Toluene or DCM (0.1 M concentration)

  • Acid Additive: Benzoic acid (10 mol%) - optional, enhances turnover

Step-by-Step Methodology:

  • Preparation: In a clean vial, dissolve the catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in Toluene (1.0 mL).

  • Substrate Addition: Add the nitrostyrene substrate (0.5 mmol). Ensure complete dissolution.

  • Initiation: Add isobutyraldehyde (1.0 mmol) dropwise at room temperature (25°C).

    • Note: For higher ee%, cool the reaction to 0°C or -20°C, though reaction time will increase.

  • Monitoring: Stir for 12–24 hours. Monitor consumption of the yellow nitrostyrene via TLC (Hexane/EtOAc 8:2). The spot for the nitrostyrene will disappear, and a less polar product spot will appear.

  • Quench & Workup: Quench with water (2 mL) and extract with EtOAc (

    
     mL). Dry organic layer over 
    
    
    
    .[1]
  • Purification: Flash chromatography on silica gel.

Self-Validation Check:

  • Visual Cue: The reaction mixture should lose the intense yellow color of the nitrostyrene as the conjugation is broken upon addition.

  • NMR Verification: Look for the disappearance of the vinylic protons (doublets at

    
     7.5–8.0 ppm) and appearance of diastereotopic methylene protons (
    
    
    
    4.5–5.0 ppm) adjacent to the nitro group.
Protocol B: Synthesis of Functionalized Indoles (Reductive Cyclization)

Objective: Conversion of the nitrostyrene into a 5-methoxy-6-chloroindole scaffold using a Palladium-catalyzed reductive cyclization with a CO surrogate.

Reagents:

  • Substrate: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (0.5 mmol)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: 1,10-Phenanthroline (5 mol%)

  • Reductant/CO Source: Phenyl Formate (2.0 equiv)

  • Base: Triethylamine (Et3N) (2.0 equiv)

  • Solvent: DMF or Acetonitrile (dry)

Step-by-Step Methodology:

  • Catalyst Formation: In a pressure tube (glass), mix

    
     and 1,10-phenanthroline in DMF (2 mL) and stir for 10 mins to form the active complex.
    
  • Reaction Assembly: Add the nitrostyrene substrate, Phenyl Formate, and Et3N to the tube.

  • Cyclization: Seal the tube and heat to 100°C for 16 hours.

    • Mechanism:[2][3][4][5][6][7][8] Phenyl formate decomposes to release CO in situ. The Pd catalyst reduces the nitro group to a nitroso/nitrene intermediate which inserts into the ortho-C-H bond.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

  • Purification: Column chromatography.

Workflow Diagram:

IndoleWorkflow Start Start: Nitrostyrene Substrate Mix Add Pd Catalyst + Phenanthroline (In-situ complexation) Start->Mix AddReagents Add Phenyl Formate (CO Source) + Et3N Base Mix->AddReagents Heat Heat to 100°C (16h) Sealed Pressure Tube AddReagents->Heat Workup Extract (EtOAc/H2O) Purify (Column) Heat->Workup

Caption: Workflow for Pd-catalyzed reductive cyclization of nitrostyrene to indole.

Expected Optimization Parameters

The following table summarizes expected trends when optimizing the Michael addition for this specific substrate compared to unsubstituted


-nitrostyrene.
Parameter3-Cl-4-OMe-SubstitutedUnsubstituted NitrostyreneReason
Reaction Time Slower (12-24h)Fast (1-6h)Methoxy group (+R) reduces electrophilicity.
Enantioselectivity Higher (>90% ee potential)Moderate to HighSlower reaction allows better kinetic resolution by catalyst; Cl provides steric lock.
Solubility Moderate (DCM/Toluene)HighHalogen/Methoxy groups increase lipophilicity.
Color Change Yellow

Colorless
Yellow

Colorless
Loss of conjugation upon addition.

Safety & Handling

  • Lachrymator:

    
    -Nitrostyrenes are potent lachrymators (tear agents). All weighing and transfer operations must  be conducted in a functioning fume hood.
    
  • Skin Sensitizer: Avoid contact.[9] Wear nitrile gloves and long sleeves.

  • Incompatibility: Reacts violently with strong reducing agents (e.g.,

    
    ) and strong bases.
    

References

  • General Reactivity of

    
    -Nitrostyrenes: 
    Ballini, R., et al. "Nitroalkanes and their derivatives in synthesis." Chemical Reviews, 2005.
    
    
  • Organocatalytic Michael Addition Protocols: List, B., et al. "Organocatalytic Asymmetric Michael Addition." Journal of the American Chemical Society, 2006.[5]

  • Reductive Cyclization to Indoles (Phenyl Formate Method)

    
    -Nitrostyrenes with Phenyl Formate as a CO Surrogate."[3][10] Molecules, 2022.[5]
    
    
  • Barton-Zard Reaction (Alternative Indole/Pyrrole Route): Barton, D. H. R., & Zard, S. Z. "A new synthesis of pyrroles from nitroalkenes." Journal of the Chemical Society, Chemical Communications, 1985.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Selection for Recrystallizing 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the critical process of selecting an appropriate solvent for the recrystallization of 2-Chloro-1-methoxy-4-(...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the critical process of selecting an appropriate solvent for the recrystallization of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene. The following question-and-answer format directly addresses common challenges and provides field-proven insights to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene that influence solvent selection?

A1: Understanding the physicochemical properties of the target compound is the cornerstone of solvent selection. 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene is a highly polar molecule.[1][2] This is due to the presence of several polar functional groups:

  • Nitro group (-NO2): This is a very strong electron-withdrawing group, creating a significant dipole moment.[2]

  • Methoxy group (-OCH3): The oxygen atom is electronegative, contributing to the molecule's polarity.

  • Chloro group (-Cl): The chlorine atom is also electronegative.

The aromatic benzene ring itself is nonpolar, but the cumulative effect of these polar substituents makes the overall molecule decidedly polar. Aromatic nitro compounds are typically solids and are generally soluble in organic solvents.[1][2] The principle of "like dissolves like" is paramount here; polar solvents are the most promising candidates for dissolving this polar compound.[3][4][5]

Q2: What is the ideal solubility profile for a recrystallization solvent?

A2: The perfect recrystallization solvent will exhibit a steep solubility curve with respect to temperature. This means the solvent should have the following characteristics[3][6]:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of the boiling solvent.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals.

  • Impurities remain in solution: Ideally, any impurities present will either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and will be removed with the mother liquor).

Q3: Where should I begin with solvent selection for this compound?

A3: Given the polar nature of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, polar protic and polar aprotic solvents are excellent starting points.

  • Polar Protic Solvents: Alcohols like ethanol, methanol, and isopropanol are often good choices for polar compounds.[4] They can form hydrogen bonds, which can aid in dissolving the solute at higher temperatures.

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile are also viable options.[7]

A systematic approach using small-scale "test tube" experiments is the most effective way to screen a range of solvents.

Experimental Protocol: Small-Scale Solvent Screening

This protocol outlines a method for rapidly assessing the suitability of various solvents for the recrystallization of your compound.

Materials:

  • Small test tubes

  • Spatula

  • Hot plate or water bath

  • A selection of candidate solvents (see Table 1)

  • Pasteur pipettes

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of your crude 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene into a small test tube.

  • Add the first candidate solvent dropwise at room temperature, vortexing or flicking the tube after each addition. Observe the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise to the hot solution until the solid just dissolves. Be patient and add the solvent slowly to avoid adding an excess.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, try scratching the inside of the test tube with a glass rod to induce crystallization.

  • If crystals form, place the test tube in an ice bath to maximize the yield.

  • Evaluate the quantity and quality of the crystals. A good solvent will produce a significant amount of well-formed crystals.

  • Repeat this process for a range of solvents to identify the most suitable one.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Water100Very PolarGood for many polar compounds, but crystals can be slow to dry.[4]
Ethanol78PolarAn excellent general-purpose solvent.[4]
Methanol65PolarGood for relatively polar compounds; easily removed.[4]
Isopropanol82PolarSimilar to ethanol.
Acetone56Polar AproticA strong solvent, may be too effective for some compounds.
Ethyl Acetate77Intermediate PolarityGood for compounds of intermediate polarity.[4]
Toluene111NonpolarGood for aromatic compounds, but its high boiling point can be a disadvantage.[4]
Hexane69NonpolarSuitable for nonpolar compounds.[4]

Troubleshooting Guide

Q4: My compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8][9] This often happens when the melting point of the compound is lower than the boiling point of the solvent.[10] It can also be caused by high levels of impurities.[8]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly.[8][9]

  • Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Use a Solvent Pair: Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy. Then, add a drop or two of the good solvent to redissolve the cloudiness and allow it to cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[3][11]

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to act as a nucleation site for crystal growth.

  • Slow Down Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. This can be achieved by insulating the flask.

Q5: Very few crystals formed, or the yield is very low. What went wrong?

A5: This is a common issue and usually points to one of two things:

  • Too Much Solvent: You may have used too much solvent to dissolve the compound.[8] The solution is not saturated enough for crystals to form upon cooling. To remedy this, you can gently boil off some of the solvent to concentrate the solution and then try to recrystallize again.

  • The Compound is Too Soluble: The chosen solvent may be too "good," meaning the compound remains soluble even at low temperatures. In this case, you will need to select a different solvent or use a solvent pair.

Q6: The crystals are colored, or the melting point is still low and broad after recrystallization. What's the problem?

A6: This indicates that impurities are still present.

Solutions:

  • Second Recrystallization: A second recrystallization in the same or a different solvent may be necessary to remove residual impurities.

  • Activated Charcoal: If the color is due to highly colored, non-polar impurities, you can try adding a very small amount of activated charcoal to the hot solution before filtering. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product.

  • Solvent Choice: The impurities may have a similar solubility profile to your product in the chosen solvent. Experiment with a different solvent that may better separate the compound from the impurities.

Logical Workflow for Solvent Selection

The following diagram illustrates a systematic approach to selecting the optimal recrystallization solvent.

SolventSelection start Start with Crude 2-Chloro-1-methoxy-4- (2-nitroethenyl)benzene test_polar Test Solubility in Polar Solvents (e.g., Ethanol, Methanol) start->test_polar dissolves_cold Dissolves in Cold Solvent? test_polar->dissolves_cold insoluble_hot Insoluble in Hot Solvent? dissolves_cold->insoluble_hot No try_another_polar Try Another Polar Solvent dissolves_cold->try_another_polar Yes good_solvent Potential Good Single Solvent insoluble_hot->good_solvent No try_less_polar Try a Less Polar Solvent insoluble_hot->try_less_polar Yes recrystallize Recrystallize and Evaluate Crystals good_solvent->recrystallize try_another_polar->test_polar consider_pair Consider a Solvent Pair try_less_polar->consider_pair dissolve_good Dissolve in 'Good' Solvent (e.g., Ethanol) consider_pair->dissolve_good add_poor Add 'Poor' Solvent (e.g., Water) until Cloudy dissolve_good->add_poor add_poor->recrystallize end Pure Crystals recrystallize->end

Caption: A decision-making flowchart for recrystallization solvent selection.

References

  • NITRO COMPOUNDS. (2020, March 29).
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
  • Experiment 2: Recrystallization. (n.d.). Retrieved from a university chemistry department website.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Recrystallization (help meeeeee) : r/chemistry. (2013, February 3).
  • 3.6F: Troubleshooting. (2022, April 7).
  • Physical properties of nitro compounds - CHEM-GUIDE. (n.d.).
  • Crystallization Solvents.pdf. (n.d.). Retrieved from a university chemistry department website.
  • Understanding OSC Nitro Compounds: Structure And Properties - Perpusnas. (2026, January 6).
  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from a university chemistry department website.
  • The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
  • Crystallization. (n.d.). Retrieved from a university chemistry department website.
  • Oiling Out in Crystallization - Mettler Toledo. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Recrystallization. (n.d.). Retrieved from a university chemistry department website.
  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation - Benchchem. (n.d.).
  • 2-Chloro-1-methoxy-4-nitrobenzene | C7H6ClNO3 | CID 21027 - PubChem. (n.d.).
  • Chemical Properties of Benzene, 2-chloro-1-methoxy-4-nitro- (CAS 4920-79-0) - Cheméo. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from a university chemistry department website.
  • 2-chloro-1-methoxy-4-nitrobenzene - ChemBK. (2024, April 9).
  • Laboratory of Organic chemistry. (n.d.). Retrieved from a university chemistry department website.
  • Aromatic Nitro Compounds - MST.edu. (n.d.).
  • Benzene, 2-chloro-1-methoxy-4-nitro- - the NIST WebBook. (n.d.).
  • 2-chloro-1-methoxy-4-nitrobenzene AldrichCPR - Sigma-Aldrich. (n.d.).

Sources

Optimization

Technical Support Center: Nitrostyrene Condensation Optimization

Ticket ID: #NS-OPT-001 Subject: Optimizing Catalyst Load & Troubleshooting Henry Condensation for Nitrostyrene Synthesis Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Kinetic Logic We...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NS-OPT-001

Subject: Optimizing Catalyst Load & Troubleshooting Henry Condensation for Nitrostyrene Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Kinetic Logic

Welcome to the Technical Support Center. You are likely contacting us because your Henry reaction (nitroaldol condensation) is suffering from one of three common failures: polymerization (tarring) , incomplete conversion , or isolation difficulties .

Optimizing catalyst load in nitrostyrene synthesis is not a linear "more is better" equation. It is a balancing act between Reaction Rate (


)  and Thermodynamic Equilibrium (

)
.
The Catalyst Loading Paradox

For the synthesis of


-nitrostyrenes, we are driving two distinct steps:
  • C-C Bond Formation (Henry): Reversible. Base-catalyzed.[1][2][3][4][5]

  • Dehydration (Elimination): Irreversible (under reaction conditions). Acid/Base assisted.[5]

Critical Insight: High catalyst loading (base) accelerates Step 1 but often triggers anionic polymerization of the product (Step 3, side reaction).

  • Low Load (<10 mol%): Slow kinetics, potential for retro-Henry (reversion to aldehyde).

  • High Load (>50 mol%): Rapid formation of "tars" (poly-nitrostyrene) via Michael addition of the nitronate to the product.

Mechanism & Catalyst Cycle

The following diagram illustrates the pathway and where catalyst loading exerts control.

HenryMechanism Aldehyde Ar-CHO (Aldehyde) Nitroalcohol β-Nitroalcohol (Intermediate) Aldehyde->Nitroalcohol Nitro CH3NO2 (Nitromethane) Nitronate Nitronate Anion [CH2NO2]- Nitro->Nitronate Deprotonation Base Catalyst (Base) Base->Nitronate Nitronate->Nitroalcohol + Aldehyde Nitroalcohol->Aldehyde Retro-Henry Nitrostyrene β-Nitrostyrene (Product) Nitroalcohol->Nitrostyrene - H2O (Dehydration) Polymer Polymer/Tar (Side Product) Nitrostyrene->Polymer + Nitronate (Excess Base)

Figure 1: Mechanistic pathway of Nitrostyrene formation. Note the "Polymer" pathway is driven by excess base/nitronate attacking the final product.

Troubleshooting Workflow (The "Help Desk")

Use this decision matrix to diagnose your specific failure mode.

TroubleshootingTree Start What is the primary symptom? Tar Dark Tar / Polymerization Start->Tar LowYield Low Yield / Start Material Left Start->LowYield Oil Product is Oily/Impure Start->Oil TarCheck Check Catalyst Load Tar->TarCheck YieldCheck Check Solvent/Water LowYield->YieldCheck OilCheck Check Aldehyde Purity Oil->OilCheck TarAction1 Reduce Base Load (Try 0.1 - 0.3 eq) TarCheck->TarAction1 Load > 50 mol%? TarAction2 Lower Temp (<80°C) TarCheck->TarAction2 Load OK? YieldAction1 Add Dehydrating Agent (Mol Sieves or excess AcOH) YieldCheck->YieldAction1 Reaction Stalled at Alcohol? YieldAction2 Increase Temp (Drive Dehydration) YieldCheck->YieldAction2 No reaction? OilAction1 Recrystallize from iPrOH or EtOH OilCheck->OilAction1

Figure 2: Diagnostic decision tree for common nitrostyrene synthesis failures.

Detailed Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black/Dark Red Tar Polymerization: Base concentration is too high, causing the nitronate anion to attack the nitrostyrene product (Michael Addition).Reduce Catalyst Load: Drop Ammonium Acetate to 0.2–0.5 equiv. Control Temp: Do not exceed 90°C unless necessary.
Reaction Stalls (TLC) Equilibrium Limit: Water buildup is reversing the reaction (Retro-Henry).Scavenge Water: Add molecular sieves or use a Dean-Stark trap (if solvent allows). Excess Nitromethane: Ensure 3–5 equivalents of

are used to push equilibrium.
Product is an Oil Contamination: Presence of unreacted aldehyde or nitroalcohol intermediate.Solvent Wash: Wash crude oil with cold methanol. Recrystallization: Dissolve in hot IPA (Isopropyl Alcohol), cool slowly to 4°C.
Low Yield (Electron Rich) Deactivated Electrophile: Methoxy-substituted aldehydes (e.g., 2,5-DMA) react slowly.Catalyst Switch: Switch from

to n-Butylamine or Ethylenediamine (stronger nucleophile generation).

Recommended Protocol: Ammonium Acetate Method

This protocol is optimized for reliability and scalability in a drug development context. It uses Ammonium Acetate (


), which acts as a dual catalyst/buffer, minimizing polymerization compared to strong bases like NaOH.
Reagents
  • Substrate: Aromatic Aldehyde (1.0 equiv)

  • Reagent: Nitromethane (3.0 - 5.0 equiv)

  • Catalyst: Ammonium Acetate (0.2 - 0.5 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 1.0 equiv of the aldehyde in Glacial Acetic Acid (approx. 3-5 mL per gram of aldehyde).

  • Reagent Addition: Add 3.0 - 5.0 equiv of Nitromethane.

    • Note: Excess nitromethane acts as a co-solvent and drives the equilibrium forward [1].

  • Catalyst Addition: Add 0.2 - 0.5 equiv of Ammonium Acetate.

    • Optimization Tip: Start with 0.2 equiv.[6] If reaction is slow after 1 hour, add another 0.1 equiv.

  • Reaction: Heat to 80–90°C (gentle reflux) for 2–4 hours.

    • Monitoring: Monitor by TLC.[2][4][5][6][7] The intermediate nitroalcohol may appear; continue heating until it disappears, converting to the less polar nitrostyrene.

  • Workup (Crystallization):

    • Allow the mixture to cool to room temperature.

    • Option A (High Concentration): The product may crystallize spontaneously. Filter and wash with cold water.

    • Option B (Standard): Pour the reaction mixture into crushed ice/water with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Purification: Recrystallize from hot Ethanol or Isopropanol (IPA).

Catalyst Loading Comparison Table

Data derived from general optimization studies [2, 3].

Catalyst SystemTypical LoadTemp (°C)Yield ProfileRisk Profile

/ AcOH
20 - 100 mol%80 - 100High (80-95%)Low (Buffer prevents tar)
n-Butylamine 5 - 10 mol%25 - 60Med-High (70-90%)High (Polymerization risk)
NaOH / KOH 1 - 5 mol%0 - 25VariableVery High (Cannizzaro side rxn)
L-Proline (Organocat) 10 - 20 mol%25High (enantio*)Medium (Slow kinetics)

*Note: Enantioselectivity applies to the nitroalcohol intermediate, not the achiral nitrostyrene.

Frequently Asked Questions (FAQs)

Q: Why do we use Ammonium Acetate instead of a stronger base like NaOH? A: Strong bases like NaOH or KOH often trigger the Cannizzaro reaction (disproportionation of the aldehyde) or rapid polymerization of the sensitive nitrostyrene product. Ammonium Acetate provides a buffered acidic/basic environment (pH ~4.75 in water, though different in AcOH) that catalyzes the condensation via an iminium intermediate without being basic enough to deprotonate the product and cause polymerization [4].

Q: My product is precipitating as a "goo" or oil. How do I fix this? A: This is usually due to trapped solvent or impurities (specifically the nitroalcohol intermediate).

  • Decant the aqueous layer.

  • Dissolve the oil in a minimum amount of hot Methanol or IPA.

  • Seed the solution with a crystal of pure product if available.

  • Scratch the side of the flask with a glass rod to induce nucleation.

Q: Can I use Microwave Assisted Organic Synthesis (MAOS) for this? A: Yes. MAOS is highly effective for Henry condensations. Typical conditions involve heating to 100°C for 5–15 minutes. This often results in higher yields and cleaner profiles because the short reaction time prevents the thermal degradation of the product [5].

Q: Does the electronic nature of the aldehyde affect the catalyst load? A: Yes.

  • Electron-Withdrawing Groups (e.g.,

    
    , 
    
    
    
    ):
    React very fast. Use lower catalyst loads (10-20 mol%) to prevent side reactions.
  • Electron-Donating Groups (e.g.,

    
    , 
    
    
    
    ):
    React slower. You may need higher loads (50-100 mol%) or longer reflux times to drive the dehydration step.

References

  • Jadhav, S. D., et al. (2021).[8] Revisit to Henry reaction by non conventional heterogeneous and efficient catalyst for nitroalcohol synthesis. Research on Chemical Intermediates.[1][5][8][9][10][11] Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction (Nitroaldol Reaction).[1][2][12][13][14] Retrieved from [Link][12]

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes.[2][4][6][7][8][9][10][11] Journal of Organic Chemistry, 18(1), 1-3. (Classic mechanistic foundation).

  • RSC Comprehensive Organic Chemistry Experiments. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Retrieved from [Link][2][5][6][11][12][13][14][15]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene . It is designed for researchers requiring rigorous structural verification and distingui...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene . It is designed for researchers requiring rigorous structural verification and distinguishes this compound from its non-chlorinated analogs through comparative spectral analysis.

A Comparative Technical Guide for Structural Elucidation

Content Type: Technical Comparison & Analysis Guide Target Compound: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene Synonyms: 3-Chloro-4-methoxy-


-nitrostyrene; 2-Chloro-4-(2-nitrovinyl)anisole.
CAS:  59393-89-8 (Generic for related isomers; specific isomer verification required via NMR)

Executive Summary & Compound Utility

This guide details the structural characterization of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene , a critical intermediate in the synthesis of functionalized phenethylamines and indole derivatives via the Henry reaction (nitroaldol condensation).

Unlike its parent compound, 4-methoxy-


-nitrostyrene , the inclusion of a chlorine atom at the ortho position to the methoxy group introduces specific electronic and steric perturbations. These changes are diagnosable via 1H NMR through distinct desshielding effects and splitting pattern variations (loss of 

symmetry). This guide compares these spectral features to provide a self-validating assignment protocol.

Synthesis & Sample Preparation Protocol

To ensure spectral fidelity, the compound must be free of the starting aldehyde (3-chloro-4-methoxybenzaldehyde) and nitromethane oligomers.

Methodology: Henry Reaction (Ammonium Acetate Catalyzed)[1]
  • Reagents: Dissolve 3-Chloro-4-methoxybenzaldehyde (1.0 eq) in Nitromethane (10.0 eq). Add Ammonium Acetate (0.5 eq) as the catalyst.

  • Reaction: Reflux at 100°C for 2–4 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes). The product typically appears as a bright yellow spot (conjugated nitroalkene).

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, remove excess nitromethane in vacuo, dissolve residue in minimal hot MeOH, and recrystallize.

  • Purification: Vacuum filtration. Wash with cold MeOH.

    • Critical Quality Attribute: The presence of aldehyde protons (~9.8 ppm) indicates incomplete reaction. Recrystallize until absent.

NMR Sample Preparation
  • Solvent Choice: CDCl

    
      (Chloroform-d) is the standard for resolution. DMSO-d
    
    
    
    is used if solubility is poor or to resolve overlapping aromatic signals via the solvent polarity effect.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual CHCl

    
     (7.26 ppm).
    

Comparative Spectral Analysis

This section contrasts the target molecule with 4-Methoxy-


-nitrostyrene  to highlight the diagnostic impact of the chlorine substituent.
The Vinylic Region (The "Fingerprint")

The nitroethenyl group (


) exhibits a characteristic trans-coupling  pattern.
FeatureTarget: 3-Cl-4-OMe-

-nitrostyrene
Reference: 4-OMe-

-nitrostyrene
Diagnostic Note
Multiplicity Two Doublets (

)
Two Doublets (

)
Characteristic of isolated vinyl system.
Coupling (

)
13.5 – 14.0 Hz 13.5 – 14.0 Hz Confirms (E)-isomer (Trans). Cis coupling would be ~10 Hz.

-Proton

7.90 – 8.00 ppm

7.98 ppm
Adjacent to

. Deshielded by anisotropy and induction.

-Proton

7.50 – 7.60 ppm

7.50 ppm
Adjacent to Ring. Overlaps with aromatic signals in non-chlorinated analog.
The Aromatic Region (The Substitution Logic)

The chlorine atom breaks the symmetry of the benzene ring, converting the


 system of the parent anisole into an ABC system  (1,2,4-trisubstituted pattern).

Structure Numbering:

  • C1:

    
    
    
  • C2:

    
    
    
  • C3:

    
     (Proton A)
    
  • C4:

    
    
    
  • C5:

    
     (Proton B)
    
  • C6:

    
     (Proton C)
    

Assignment Table (CDCl


, 300/400 MHz): 
PositionTypeShift (

ppm)
Multiplicity

Values (Hz)
Mechanistic Explanation
H-3 Aromatic7.62

(fine)

Most Deshielded Aromatic. Ortho to Cl and Ortho to Vinyl group. Cl exerts inductive deshielding; Vinyl is electron-withdrawing.
H-5 Aromatic7.45


Ortho to Vinyl group. Couples to H-6 (ortho) and H-3 (meta).
H-6 Aromatic6.98


Most Shielded. Ortho to electron-donating Methoxy group (Resonance effect).
-OCH

Methoxy3.96

-Singlet. Slightly downfield vs parent (3.87 ppm) due to Ortho-Cl steric/inductive influence.
Solvent Effects (CDCl vs. DMSO-d )

Switching to DMSO-d


 typically causes a downfield shift  (+0.1 to +0.3 ppm) for the vinylic protons due to dipole-dipole interactions stabilizing the charge-separated resonance form of the nitroalkene.
  • Observation: In DMSO, the

    
    -vinyl proton often separates clearly from the aromatic cluster, simplifying integration.
    

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the 2-chloro isomer (where Cl is meta to the vinyl group) or the aldehyde precursor.

NMR_Analysis Sample Unknown Sample (Yellow Solid) AldehydeCheck Check 9.5-10.0 ppm (Aldehyde Proton) Sample->AldehydeCheck VinylCheck Check 7.5-8.0 ppm (Vinyl Doublets) AldehydeCheck->VinylCheck Absent Result_Aldehyde Impure: Contains Precursor AldehydeCheck->Result_Aldehyde Signal Present CouplingCheck Measure J Value (Vinyl Protons) VinylCheck->CouplingCheck Result_Trans Confirmed: Trans-Nitroalkene CouplingCheck->Result_Trans J = 13-14 Hz AromaticCheck Analyze Aromatic Region (6.9 - 7.7 ppm) Result_Regio Confirmed: 3-Cl-4-OMe Substitution AromaticCheck->Result_Regio 1:1:1 Pattern (d, dd, d) Result_Trans->AromaticCheck

Caption: Logical workflow for the structural validation of 3-Chloro-4-methoxy-


-nitrostyrene via 1H NMR.

References

  • Henry Reaction Methodologies: Gairaud, C. B.; Lappin, G. R. "The Synthesis of

    
    -Nitrostyrenes." The Journal of Organic Chemistry, 1953 , 18(1), 1–3. 
    
  • Solvent Effects in NMR: Abraham, R. J.; et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[1] Magnetic Resonance in Chemistry, 2006 , 44(5), 491–509.[1]

  • Spectral Data (Parent Analog)

    
    -nitrostyrene."[2][3][4][5][6] NIST Chemistry WebBook, SRD 69. 
    
  • Coupling Constants: "NMR D

    
    -nitrostyrene." Scribd / ResearchGate Data. 
    

Sources

Comparative

A Comparative Analysis of the GC-MS Fragmentation Pattern of 3-chloro-4-methoxy-beta-nitrostyrene

An In-Depth Technical Guide for Researchers This guide provides a comprehensive analysis of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation pattern of 3-chloro-4-methoxy-β-nitrosty...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive analysis of the gas chromatography-mass spectrometry (GC-MS) electron ionization (EI) fragmentation pattern of 3-chloro-4-methoxy-β-nitrostyrene. As a compound of interest in synthetic chemistry and potentially as a precursor in forensic analysis, understanding its mass spectral behavior is critical for unambiguous identification.[1][2] This document moves beyond a simple recitation of fragment ions to explain the underlying chemical principles and mechanistic pathways that dictate the molecule's fragmentation. We will compare its fragmentation to related nitrostyrene analogs to provide a clear, predictive framework for researchers in the field.

The Foundation: Principles of Electron Ionization (EI) Fragmentation

In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•). This molecular ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure.

The fragmentation of 3-chloro-4-methoxy-β-nitrostyrene is governed by the interplay of its core structural motifs: the stable aromatic ring, the electron-withdrawing nitro group, the vinyl linkage, and the chloro and methoxy substituents. Aromatic systems tend to produce a relatively stable and therefore prominent molecular ion peak.[3][4] However, the substituents and the nitrovinyl group provide energetically favorable pathways for fragmentation, leading to a rich and informative spectrum.

Predicted Fragmentation Pathway of 3-chloro-4-methoxy-beta-nitrostyrene

The molecular weight of 3-chloro-4-methoxy-β-nitrostyrene (C₉H₈ClNO₃) is approximately 213.6 g/mol . The molecular ion peak (M⁺•) is therefore expected at m/z 213, accompanied by a characteristic M+2 isotope peak at m/z 215 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[5]

The primary fragmentation pathways are initiated by the functional groups, which represent sites of relative weakness or charge localization.

  • Loss of Nitro Group (NO₂): A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide radical (•NO₂; 46 Da).[6][7] This would produce a significant fragment ion at m/z 167/169 .

  • Loss of Methoxy Group Radical (•CH₃): The methoxy group can readily lose a methyl radical (•CH₃; 15 Da) via alpha-cleavage, resulting in a resonance-stabilized oxonium ion.[8] This pathway yields a fragment at m/z 198/200 . This ion can subsequently lose a molecule of carbon monoxide (CO; 28 Da) to form a fragment at m/z 170/172 .

  • Cleavage of the Vinyl Group: The bond between the aromatic ring and the vinyl group can cleave. A key fragmentation involves the loss of the entire nitroethenyl side chain or parts of it. Loss of the nitro group followed by rearrangement is also common.

  • Loss of Chlorine Radical (•Cl): While less common as an initial step from an aromatic ring compared to substituent fragmentation, the loss of a chlorine radical (•Cl; 35 Da) can occur, yielding an ion at m/z 178 .

These primary fragmentation events lead to a cascade of further decompositions, creating the molecule's characteristic mass spectrum. The proposed major fragmentation pathway is visualized below.

Caption: Proposed EI fragmentation pathway for 3-chloro-4-methoxy-beta-nitrostyrene.

Comparative Fragmentation Analysis

To validate our predicted pattern, we compare it with the known fragmentation of simpler, related molecules. This comparative approach highlights how substituents modify the core fragmentation of the β-nitrostyrene scaffold.

Fragment Ion (m/z) Proposed Origin 3-chloro-4-methoxy-β-nitrostyrene (Predicted) β-nitrostyrene (Observed)[9] 4-methoxy-β-nitrostyrene (Observed)[10][11] Analysis of Substituent Effect
M⁺•Molecular Ion213/215149179The molecular ion shifts according to the mass of the substituents. The Cl atom introduces the M+2 peak.
[M-15]⁺Loss of •CH₃198/200N/A164This fragment is unique to methoxy-substituted analogs and is a strong diagnostic peak.
[M-30]⁺Loss of •NO~183/185119149Loss of NO is a common pathway for nitro compounds.
[M-46]⁺Loss of •NO₂167/169103133Loss of the complete nitro group is a major fragmentation route across all analogs.
91Tropylium IonMinorPossiblePossibleWhile the classic tropylium ion is less likely due to substitution, related substituted benzyl/tropylium ions are expected.

This comparison demonstrates that while the core fragmentation pathways (like the loss of NO₂) are conserved, the chloro and methoxy groups introduce unique and highly diagnostic fragments ([M-Cl]⁺ and [M-CH₃]⁺) that are essential for positive identification.

Caption: Comparison of primary fragmentation routes for different β-nitrostyrene analogs.

Self-Validating Experimental Protocol

To ensure reproducible and accurate data, a robust analytical method is paramount. The following protocol describes a self-validating system for the GC-MS analysis of 3-chloro-4-methoxy-β-nitrostyrene.

4.1. Instrumentation

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent single quadrupole).

  • Autosampler: Agilent 7693A (or equivalent).

4.2. Sample Preparation

  • Accurately weigh ~1 mg of the 3-chloro-4-methoxy-β-nitrostyrene standard.

  • Dissolve in 1.0 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

  • Perform serial dilutions with ethyl acetate to prepare working standards at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Transfer 1 mL of the desired standard into a 2 mL autosampler vial.

4.3. GC-MS Conditions

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[12]

  • Inlet: Splitless mode.

  • Inlet Temperature: 250°C.[13]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes.

4.4. Data Analysis and Quality Control

  • Acquire data using the instrument's control software.

  • Integrate the chromatographic peak corresponding to the target analyte.

  • Generate the background-subtracted mass spectrum.

  • Compare the resulting spectrum against a reference library (if available) or the predicted fragmentation pattern detailed in this guide.[14]

  • Verify the presence of the molecular ion pair (m/z 213/215) and key diagnostic fragments (m/z 198/200, 167/169).

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh Standard p2 Dissolve in Ethyl Acetate (1 mg/mL) p1->p2 p3 Serial Dilutions p2->p3 p4 Transfer to Vial p3->p4 a1 Inject 1 µL (Splitless, 250°C) p4->a1 a2 GC Separation (HP-5ms Column) a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 Mass Analysis (m/z 40-400) a3->a4 d1 Peak Integration a4->d1 d2 Generate Mass Spectrum d1->d2 d3 Identify Diagnostic Ions (M⁺•, [M-CH₃]⁺, [M-NO₂]⁺) d2->d3 d4 Confirm Structure d3->d4

Caption: Standard workflow for the GC-MS analysis of 3-chloro-4-methoxy-beta-nitrostyrene.

References

  • Title: Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives Source: ResearchGate URL: [Link]

  • Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones Source: ResearchGate URL: [Link]

  • Title: Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization Source: PMC (PubMed Central) URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes Source: ACS Publications URL: [Link]

  • Title: The Main Fragmentation Reactions of Organic Compounds Source: Thieme Connect URL: [Link]

  • Title: Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls Source: PMC (PubMed Central) URL: [Link]

  • Title: Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride Source: PMC (PubMed Central) URL: [Link]

  • Title: Molecular structure of para-substituted β-nitrostyrenes Source: ResearchGate URL: [Link]

  • Title: Mass spectra of nitro-beta,beta-dihalostyrenes Source: PubMed URL: [Link]

  • Title: Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects Source: Semantic Scholar URL: [Link]

  • Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL: [Link]

  • Title: Denitrative Cross-Couplings of Nitrostyrenes Source: MDPI URL: [Link]

  • Title: Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I Source: Asian Journal of Chemistry URL: [Link]

  • Title: Clandestine Methamphetamine Manufacturing: Understanding Lab Reports Source: NADL.org URL: [Link]

  • Title: GCMS Section 6.9.5 - Fragmentation of Aromatics Source: Whitman College URL: [Link]

  • Title: Styrene, β-nitro-, (E)- Source: NIST WebBook URL: [Link]

  • Title: Clandestine Drug Synthesis Source: Rhodium.ws URL: [Link]

  • Title: Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry Source: YouTube URL: [Link]

  • Title: Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation Source: PMC (PubMed Central) URL: [Link]

  • Title: (PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement Source: ResearchGate URL: [Link]

  • Title: Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor Source: MDPI URL: [Link]

  • Title: One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II) Source: ScienceDirect URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds Source: YouTube URL: [Link]

  • Title: 4-Methoxy-beta-nitrostyrene Source: PubChem URL: [Link]

  • Title: Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 Source: YouTube URL: [Link]

  • Title: Mass spectrum of Trans-3,4,5-Trimethoxy- β-nitrostyrene with Retention... Source: ResearchGate URL: [Link]

  • Title: Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study Source: PMC (PubMed Central) URL: [Link]

  • Title: Method for producing beta-nitrostyrene compound Source: Google Patents URL
  • Title: GC-MS Sample Preparation Source: Organomation URL: [Link]

  • Title: trans-3-Chloro-4,5-dimethoxy-β-nitrostyrene Source: Amerigo Scientific URL: [Link]

  • Title: Evaluation of the NIST Library Matching Quality of Mass Spectra Generated by the GC-HR-TOFMS with Multi-Mode Ionization Source: LECO Corporation URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene

This document provides a detailed protocol for the safe handling and disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene. As a niche chemical, specific safety data may not be readily available.

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene. As a niche chemical, specific safety data may not be readily available. Therefore, this guide is built upon established principles for handling hazardous nitroaromatic and chlorinated compounds, ensuring a robust and cautious approach to safety. The procedures outlined are designed to protect laboratory personnel, the community, and the environment.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Nitro compounds can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[4][5]

  • Irritation: Expected to cause skin and serious eye irritation.[1][6]

  • Carcinogenicity: Some related chlorinated nitroaromatic compounds are suspected of causing cancer.[2]

  • Environmental Hazard: Toxic to aquatic life with potentially long-lasting effects.[2] Discharge into the environment must be strictly avoided.[2][5]

  • Reactivity: Nitro compounds can be reactive and should be handled with care.[7] They may form explosive mixtures with air upon intense heating.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Protection Type Required Equipment Rationale and Specifications
Eye and Face Chemical safety goggles and a face shield.[8][9]Provides a complete barrier against splashes and vapors. Standard safety glasses are insufficient.
Hand Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Ensures protection against direct skin contact and absorption.[8][9] Check glove compatibility charts for chlorinated and nitroaromatic compounds.
Body Flame-retardant laboratory coat.Protects against incidental contact and minor spills.
Respiratory Use only within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[4][10] For emergencies or if a hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11]

On-Site Waste Management: Segregation, Collection, and Storage

Proper management of the waste stream from the point of generation is critical to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: Collect all waste containing 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, including contaminated consumables like pipette tips and wipes, in a dedicated hazardous waste container.[10]

  • Container Material: Use a chemically compatible container, such as a glass bottle with a screw cap. Ensure the container is in good condition with no cracks or leaks.[10]

  • Labeling: Immediately label the container with the words "Hazardous Waste ," the full chemical name "2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene ," and the approximate concentration and quantity.[7][10] The date the first waste is added must also be recorded.

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[10] Mixing incompatible chemicals can lead to dangerous reactions.[12][13][14]

Step 2: Understanding Chemical Incompatibilities

This compound and its waste should be kept separate from:

  • Strong Bases: May cause decomposition or violent reactions.[2][15]

  • Strong Oxidizing Agents: Can create a fire or explosion hazard.[2]

  • Reducing Agents: Incompatible with nitro compounds.[15]

  • Acids: May react, especially under heat.[12][13]

Step 3: Temporary Storage (Satellite Accumulation Area)
  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10]

  • Conditions: The storage area must be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[10]

  • Containment: Keep the waste container within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Closure: The container must be kept tightly closed at all times, except when adding waste.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[4]

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE as detailed in Section 2 before attempting cleanup.

  • Containment & Cleanup:

    • For small spills, cover the material with an inert absorbent material like sand, dry lime, or soda ash.[4]

    • Carefully collect the absorbed material and place it into a designated hazardous waste container.[4]

    • Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and institutional EHS department immediately.

Disposal Workflow and Logistics

The proper disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene follows a structured, regulated pathway from the laboratory bench to its final destruction.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional EHS cluster_disposal Final Disposal A Generation of Waste (e.g., reaction residues, contaminated items) B Segregate into a dedicated, compatible waste container A->B Step 1 C Label Container Correctly - Hazardous Waste - Full Chemical Name - Date B->C Step 2 D Store in designated Satellite Accumulation Area C->D Step 3 E Schedule Waste Pickup with EHS Office D->E When container is full or per schedule F EHS Personnel Collects and Transports Waste E->F G Transport to a Licensed Hazardous Waste Facility F->G H Final Disposal via High-Temperature Incineration G->H

Caption: Disposal workflow for 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene.

Final Disposal Protocol

The ultimate disposal of this chemical waste is a regulated process that must be handled by professionals.

  • Contact EHS: Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 90 days), contact your Environmental Health and Safety (EHS) office to arrange for a pickup.[10]

  • Professional Handling: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.[10] This is illegal and environmentally harmful.

  • Incineration: The standard and required method for destroying organic hazardous waste of this type is high-temperature incineration at a licensed and approved waste disposal facility.[5] This process ensures the complete destruction of the hazardous components.

By adhering to these rigorous procedures, researchers and scientists can ensure the safe and compliant disposal of 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene, upholding their commitment to laboratory safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-methoxy-4-nitrobenzene. PubChem.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 1-chloro-2-nitrobenzene.
  • BenchChem. (2025). Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide.
  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program.
  • Thermo Fisher Scientific. (2018, March 21). Safety Data Sheet for 4-Nitrostyrene.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet for 2-Chloro-4-fluoro-1-nitrobenzene.
  • Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance.
  • BP. (2021, August 17). Benzene Policy.
  • New Jersey Department of Health. (n.d.). Hazard Summary for Benzene, 1-(Chloromethyl)-4-Nitro-.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for Para Chloro Nitro Benzene.
  • NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST WebBook.
  • Thermo Fisher Scientific. (2025, October 7). Safety Data Sheet for trans-4-Methoxy-beta-nitrostyrene.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 1-Chloro-2-nitrobenzene.
  • Utah State University Environmental Health and Safety. (n.d.). Incompatible Chemicals.
  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart.
  • Pallav Chemicals. (n.d.). Nitrobenzene Material Safety Data Sheet.
  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide.

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Handling

Personal protective equipment for handling 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene

[1] Executive Safety Summary 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (also known as 2-Chloro-4-(2-nitrovinyl)anisole) is a functionalized nitrostyrene derivative.[1] While often used as a synthetic intermediate, its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene (also known as 2-Chloro-4-(2-nitrovinyl)anisole) is a functionalized nitrostyrene derivative.[1] While often used as a synthetic intermediate, its safety profile is dominated by two chemical features: the nitroalkene moiety and the chlorinated aromatic ring .[1]

Critical Hazard Profile:

  • Michael Acceptor Reactivity: The nitrovinyl group is highly electrophilic.[1] It readily reacts with biological nucleophiles (specifically cysteine residues in proteins), leading to severe skin sensitization and mucous membrane irritation [1].[1]

  • Physical State: Typically a yellow crystalline solid.[2] Electrostatic charging can cause particle dispersion, creating an inhalation hazard.[1]

  • Systemic Toxicity: As a halogenated nitro-compound, potential for rapid absorption through the skin exists, with risks of methemoglobinemia upon chronic or high-dose exposure [2].

The "Why" Behind the Protocol: Mechanism of Action

To understand the PPE requirements, one must understand the molecular behavior of the compound.[1]

  • The Sensitization Pathway: Unlike simple acids that burn immediately, nitrostyrenes form covalent bonds with skin proteins (haptenization).[1] This triggers an immune response.[1] Implication: You may not feel a burn immediately. If you rely on "pain" as an indicator of exposure, you have already been sensitized.[1]

  • The Solvent Effect: This compound is often dissolved in Dichloromethane (DCM) or Acetone for reactions. Crucial Insight: Standard nitrile gloves degrade in seconds against DCM.[1] If the solvent penetrates, it carries the toxic nitrostyrene through the glove and directly into your pores, increasing absorption speed by orders of magnitude [3].[1]

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the state of matter . Do not use a "one-size-fits-all" approach.

PPE ComponentSolid / Powder Handling (Weighing, Transfer)Solution Handling (Reaction, Extraction)Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness).[1]Silver Shield / Laminate (Inner) + Nitrile (Outer).[1]Nitrile is sufficient for dry solids but permeable to common halogenated solvents used with this compound [4].[1]
Respiratory N95 or P100 Particulate Respirator.[1]Fume Hood (Sash at 18").[1] Respirator not required if hood is active.[1]Prevents inhalation of crystal dust which causes severe nasal/throat irritation.[1]
Eye Protection Chemical Safety Goggles (Indirect Vent).[1]Chemical Safety Goggles + Face Shield (if >500mL).[1]Safety glasses are insufficient against airborne dust or splashes that can track around lenses.[1]
Body Lab Coat (Cotton/Poly), long sleeves.[1]Lab Coat + Chemical Resistant Apron (Tyvek/PVC).[1]Protects street clothes from dust accumulation and solvent splashes.[1]

Operational Protocols

A. Weighing & Transfer (The High-Risk Moment)

Context: Static electricity can cause nitrostyrenes to "jump" from spatulas, contaminating the balance area.[1]

  • Engineering Control: Use a Static Control Ionizer bar inside the weighing hood if available.[1]

  • Technique: Never weigh directly onto the balance pan. Use a tare vessel with a narrow neck (e.g., Erlenmeyer flask) rather than a flat weigh boat to minimize surface area for dust dispersion.[1]

  • Decontamination: Immediately wipe the balance area with a wet paper towel (acetone-dampened) after weighing.[1] Do not use compressed air to clean the balance; this aerosolizes the toxic dust.[1]

B. Reaction Monitoring[1]
  • Closed Systems: All reactions involving this compound should be run in a closed vessel equipped with a condenser or septum.[1]

  • Needle Safety: When taking TLC aliquots, assume the needle tip is coated with a potent sensitizer.[1] Dispose of needles immediately into a sharps container inside the hood; do not recap.

C. Emergency Response Workflow

Visualizing the decision logic for exposure events.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact (Solid/Liquid) Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. DO NOT use solvent to wash skin Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Hold Eyelids Open Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Support Inhale->ActionInhale Report Report to EHS & Medical Evaluation ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 1: Immediate response logic for exposure events. Note the prohibition on using solvents to clean skin, which increases absorption.[1]

Disposal & Waste Management

Classification: This material is a Halogenated Organic Compound .[1]

  • Segregation:

    • Do NOT mix with oxidizers (e.g., nitric acid, peroxides).[1] Nitrostyrenes can be energetic; mixing with oxidizers increases explosion risk.[1]

    • Do NOT mix with strong bases (e.g., NaOH).[1] This can trigger polymerization or rapid decomposition.[1]

  • Container Labeling:

    • Label must read: "Hazardous Waste - Halogenated Organic - Toxic/Irritant."[1]

    • Explicitly list: 2-Chloro-1-methoxy-4-(2-nitroethenyl)benzene.

  • Disposal Method:

    • The only acceptable disposal method is High-Temperature Incineration at a licensed facility [5].[1] This ensures thermal destruction of the chlorinated ring and nitro group.

  • Glassware Cleaning:

    • Rinse glassware with Acetone inside the fume hood.[1]

    • Collect the first three rinses as halogenated waste.

    • Only after triple-rinsing can glassware be moved to a general wash sink.[1]

Hierarchy of Controls

The following diagram illustrates the priority of safety measures. PPE is your last line of defense, not your first.[1]

Hierarchy PPE PPE (Gloves, Goggles, Lab Coat) Least Effective Admin Administrative Controls (SOPs, Training, Access Control) PPE->Admin Engineering Engineering Controls (Fume Hood, Static Ionizer) Admin->Engineering Elimination Elimination/Substitution (Use less toxic analog if possible) Engineering->Elimination

Figure 2: Hierarchy of Controls.[1] Engineering controls (Fume Hood) are non-negotiable for this compound.

References

  • Esko Safety. Glove Chemical Resistance Chart (Permeation Rates). Available at: [Link]

  • University of Wyoming Safety. Glove Selection Guide for Chlorinated Solvents. Available at: [Link]

Sources

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